alpha-Hydroxy-beta-methylvalerate

Vue d'ensemble

Description

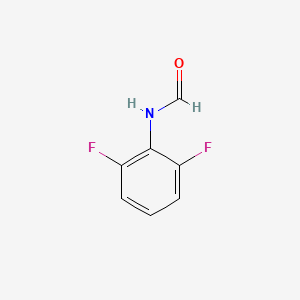

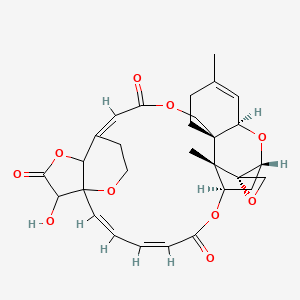

2-hydroxy-3-methylpentanoate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxy-3-methylpentanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a branched-chain fatty acid anion, a 2-hydroxy fatty acid anion and a short-chain fatty acid. It is a conjugate base of a 2-hydroxy-3-methylpentanoic acid.

Applications De Recherche Scientifique

1. Role in Enhanced Biological Phosphorus Removal Systems

Alpha-Hydroxy-beta-methylvalerate, specifically poly-beta-hydroxy-2-methylvalerate (PH2MV), plays a significant role in carbon and energy storage for bacterial cells involved in Enhanced Biological Phosphorus Removal (EBPR) systems. This compound is a key poly-beta-hydroxyalkanoate (PHA) fraction produced during the metabolism of propionate by polyphosphate accumulating organisms (PAOs) and glycogen accumulating organisms (GAOs). The efficient extraction and quantification of PH2MV are crucial for understanding and optimizing the EBPR process, which is vital for wastewater treatment and environmental sustainability (Oehmen et al., 2005).

2. Benefits in Muscle Health and Exercise Performance

Research on beta-hydroxy-beta-methylbutyrate (HMB), closely related to alpha-Hydroxy-beta-methylvalerate, has demonstrated its efficacy in reducing exercise-induced muscle damage, promoting muscle health, and enhancing exercise performance. Studies show that HMB supplementation can reduce signs of exercise-induced muscle damage, attenuate plasma creatine kinase activity, and improve muscle mass and strength in various conditions of health and disease. This makes it beneficial for athletes, bodybuilders, and individuals undergoing muscle-wasting conditions (van Someren et al., 2005), (Holeček, 2017).

3. Therapeutic Potential in Aging and Neurological Health

Beta-hydroxy-beta-methylbutyrate has shown potential in ameliorating the effects of aging on the brain, particularly in the dendritic tree of neurons in the medial prefrontal cortex. This suggests a possible role in cognitive health and neuroprotection for elderly populations (Kougias et al., 2016).

4. Implications in Cancer Therapy

There is emerging evidence that beta-hydroxy-beta-methylbutyrate can suppress nuclear factor-kappa B (NF-ĸB) activation and interleukin-6 production in cancer cells, indicating its potential as an adjunct therapy in cancer treatment to improve stress reactions during and after surgery (Miyake et al., 2019).

5. Role in Prenatal Programming of Skeletal Properties

Studies on maternal administration of alpha-ketoglutarate and beta-hydroxy-beta-methylbutyrate have shown significant effects on the skeletal system properties in the offspring. This suggests a role in prenatal nutritional programming, potentially leading to improved systemic growth and skeletal development (Tatara et al., 2012).

Propriétés

IUPAC Name |

2-hydroxy-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILPIWOPNGRASR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-methylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258494.png)

![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)